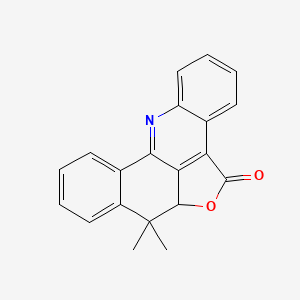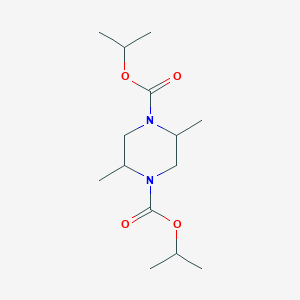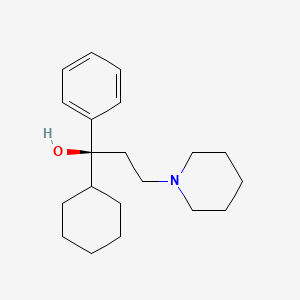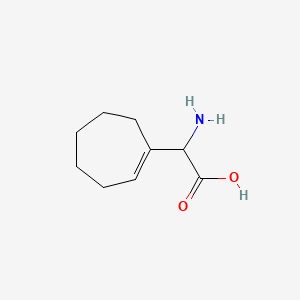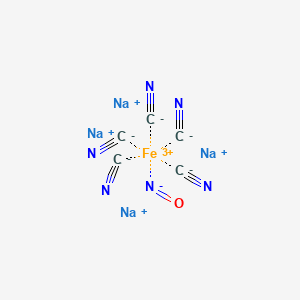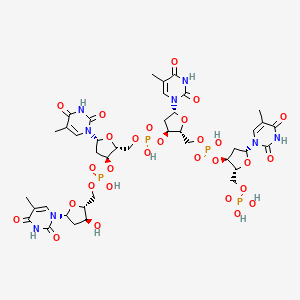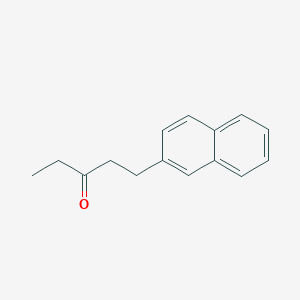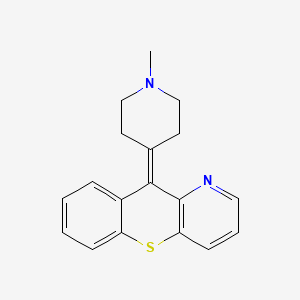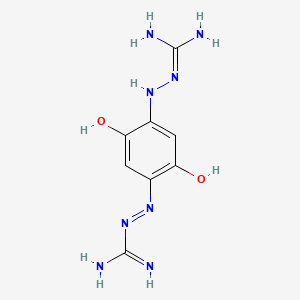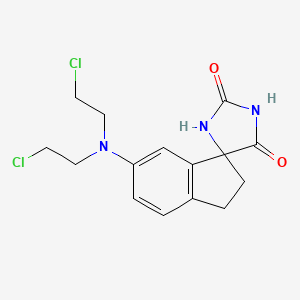
6'-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1'-indan)-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione typically involves multiple steps:
Formation of the Indan Ring: The indan ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Imidazolidine Ring: The imidazolidine ring can be introduced through a condensation reaction with appropriate amines.
Attachment of Bis(2-chloroethyl)amino Groups: The bis(2-chloroethyl)amino groups can be attached via nucleophilic substitution reactions using 2-chloroethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indan ring or the amino groups.
Reduction: Reduction reactions could target the imidazolidine ring or the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a chemotherapeutic agent due to its bis(2-chloroethyl)amino groups, which are known for their alkylating properties.
Industry: Possible applications in the synthesis of polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of 6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione would likely involve:
Alkylation: The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication.
Molecular Targets: DNA, proteins with nucleophilic side chains.
Pathways Involved: DNA damage response pathways, apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups used in chemotherapy.
Ifosfamide: Similar structure and mechanism of action as cyclophosphamide.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in the treatment of multiple myeloma.
Uniqueness
6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione is unique due to its spiro linkage, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents.
Eigenschaften
CAS-Nummer |
97301-63-8 |
|---|---|
Molekularformel |
C15H17Cl2N3O2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
5-[bis(2-chloroethyl)amino]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H17Cl2N3O2/c16-5-7-20(8-6-17)11-2-1-10-3-4-15(12(10)9-11)13(21)18-14(22)19-15/h1-2,9H,3-8H2,(H2,18,19,21,22) |
InChI-Schlüssel |
SLOOKLJYJCGNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=C1C=CC(=C3)N(CCCl)CCCl)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


